molecular formula C8H8BF3O3 B1451871 4-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 886536-37-4

4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No. B1451871
CAS RN: 886536-37-4
M. Wt: 219.96 g/mol
InChI Key: DWRAMTYYMNLVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It is used in research and development .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 205.93 . The melting point is between 123-127 °C .

Scientific Research Applications

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives like 4-(2,2,2-Trifluoroethoxy)phenylboronic acid, have been extensively used in catalytic processes and organic synthesis. For instance, they act as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent on phenylboronic acids plays a significant role in enhancing the reaction speed by preventing amine coordination to the boron atom (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). Additionally, they are used in cross-coupling reactions to synthesize various organic compounds, including trifluoromethyl ketones, by reacting with organoboron compounds (Ryuki Kakino, I. Shimizu, & A. Yamamoto, 2001).

Materials Science and Nanotechnology

In the realm of materials science, phenylboronic acid derivatives are utilized in the design and synthesis of supramolecular assemblies. These compounds facilitate the formation of hydrogen bonds in crystal structures, leading to innovative materials with potential applications in sensing, drug delivery, and nanotechnology (V. Pedireddi & N. Seethalekshmi, 2004). Phenylboronic acid-modified nanoparticles, for example, have shown promise as potential antiviral therapeutics due to their ability to inhibit viral entry into cells (M. Khanal et al., 2013).

Biological Applications

The unique properties of phenylboronic acids have been exploited in biological applications, such as in the creation of bio-hydrogels with glucose and pH-responsive behaviors. These materials have potential uses in intelligent drug delivery systems, where the release of insulin, for example, can be self-regulated in response to glucose levels in the body (H. Peng et al., 2018). Furthermore, phenylboronic acids are involved in the synthesis of DNA modified with boronic acid, which opens new avenues for saccharide detection and biomedical research (J. Steinmeyer & H. Wagenknecht, 2018).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use personal protective equipment/face protection and ensure adequate ventilation .

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.

Action Environment

The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRAMTYYMNLVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655550
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886536-37-4
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.